Sylvatesmin
Description
Natural Occurrence and Significance in Medicinal Plants Research
Phillygenin is predominantly found in plants of the Oleaceae family. Its most notable source is the fruit (Forsythiae Fructus) and leaves of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine. rsc.orgresearchgate.netnih.gov The concentration of phillygenin can vary based on the plant's geographic origin and the harvest time. researchgate.net Beyond Forsythia, phillygenin has also been identified in other medicinal plants, including various species of Osmanthus and Chionanthus. nih.gov Interestingly, research has also discovered that endophytic fungi, such as Colletotrichum gloeosporioides isolated from Forsythia suspensa, are capable of producing phillygenin, presenting a potential alternative source for this valuable compound. nih.govresearchgate.net Its role as a key bioactive constituent makes it a significant subject in phytochemical and ethnopharmacological research. nih.govnih.gov
Table 1: Natural Sources of Phillygenin
| Kingdom | Genus/Species | Common Source Name |
| Plantae | Forsythia suspensa | Forsythiae Fructus (fruit), Leaves |
| Plantae | Osmanthus fragrans | Sweet Olive |
| Plantae | Osmanthus heterophyllus | Holly Olive |
| Plantae | Chionanthus virginicus | White Fringetree |
| Plantae | Chionanthus retusus | Chinese Fringetree |
| Fungi | Colletotrichum gloeosporioides | Endophytic Fungus |
Historical Trajectories in Phillygenin Investigation
The investigation of phillygenin is rooted in the historical use of its primary source, Forsythiae Fructus, which was first documented approximately 2,000 years ago in the Shennong Ben Cao Jing for its "heat-clearing and detoxifying" properties. researchgate.netnih.gov Scientific inquiry began with the isolation and identification of the active components from this traditional remedy, leading to the characterization of lignans (B1203133) like phillygenin and its glycoside precursor, phillyrin (B1677687). nih.govnih.gov Early studies focused on extraction and structural elucidation. nih.gov Over time, the research trajectory has shifted from basic phytochemistry to in-depth pharmacological investigations, driven by a need to understand the molecular basis for the plant's traditional uses. This evolution has positioned phillygenin as a compound of significant interest for its therapeutic potential.
Evolving Landscape of Phillygenin Pharmacological Research
The pharmacological profile of phillygenin is diverse and has been the subject of extensive modern research. nih.gov Studies have demonstrated its significant anti-inflammatory, antioxidant, neuroprotective, and antiviral activities, among others. nih.govresearchgate.net This research has moved beyond simple observation of effects to detailed mechanistic studies, identifying the molecular pathways and cellular targets that phillygenin modulates. The compound's ability to interact with multiple signaling pathways, such as NF-κB, MAPK, and PI3K/AKT, underscores its potential as a multi-target agent for complex diseases. nih.govresearchgate.net
Table 2: Summary of Researched Pharmacological Activities of Phillygenin
| Pharmacological Activity | Research Findings & Investigated Mechanisms |
| Anti-inflammatory | Reduces levels of inflammatory mediators including TNF-α, IL-1β, IL-6, NO, and PGE2. researchgate.netnih.gov Inhibits key inflammatory signaling pathways like NF-κB, PI3K/AKT, and MAPK. nih.govresearchgate.netrsc.org Suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov Modulates the activation and proliferation of T lymphocytes. tandfonline.comnih.gov |
| Antioxidant | Exhibits potent radical scavenging activity against DPPH and ABTS radicals. medchemexpress.commdpi.com Promotes the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), through the Nrf2-ARE pathway. researchgate.net |
| Neuroprotective | Inhibits neuroinflammation following spinal cord injury by suppressing microglial hyperactivation. nih.gov Reduces neuronal apoptosis and mitigates mitochondrial dysfunction. nih.gov Research indicates it directly targets Toll-like receptor 4 (TLR4) to inhibit the NF-κB signaling pathway in the context of neuroinflammation. nih.gov |
| Antiviral | Studies have shown that its precursor, phillyrin, demonstrates potent antiviral effects against various influenza A and B viruses by inhibiting viral RNA polymerase. nih.gov The extract of its source plant is also noted for general antiviral effects. spandidos-publications.comnih.gov |
| Hepatoprotective | Demonstrates a protective effect against liver injury in preclinical models, attributed in part to its antioxidant activity and inhibition of cytochrome P450 2E1. researchgate.netspandidos-publications.com |
Research Scope and Fundamental Inquiries
The current scope of phillygenin research is focused on deepening the understanding of its therapeutic potential and underlying mechanisms. A primary line of inquiry involves the precise identification of its molecular targets. For example, recent studies have successfully used molecular probes to identify the protein kinase Akt as a direct target, providing a clear mechanism for its anti-inflammatory and metabolic effects. rsc.org
Fundamental questions guiding ongoing research include:
What are the full range of protein and pathway targets for phillygenin's diverse biological activities?
How can its structure be modified to create novel derivatives with enhanced efficacy and specificity? researchgate.net
What is its potential as a therapeutic agent or a lead compound for inflammatory diseases, neurodegenerative disorders, and viral infections? rsc.orgnih.gov
Furthermore, addressing its relatively low oral bioavailability is another critical area of investigation, with studies exploring new delivery systems to enhance its clinical applicability. researchgate.net The versatility and natural origin of phillygenin make it a valuable scaffold for the development of multi-target therapeutics. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-YJPXFSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197588 | |
| Record name | Phillygenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-39-8 | |
| Record name | Phillygenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phillygenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYLVATESMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Phillygenin Bioactivity
Elucidation of Anti-inflammatory Mechanisms
Phillygenin exerts its anti-inflammatory effects by intervening in several critical signaling pathways that govern the inflammatory response. These mechanisms include the inhibition of pro-inflammatory transcription factors, suppression of inflammatory receptor signaling, and regulation of enzymes and cytokines that are pivotal to the inflammatory process.
Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation
Phillygenin has been shown to be a significant modulator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a cornerstone in the regulation of inflammatory gene expression. researchgate.netmdpi.com In various cell models, including lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and human hepatic stellate LX2 cells, phillygenin effectively inhibits the activation of the NF-κB pathway. researchgate.net This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. researchgate.netmdpi.com
Research indicates that phillygenin's inhibitory action on NF-κB is multifaceted. It has been observed to suppress the phosphorylation of key upstream regulators, including IκBα and IKKβ. rsc.orgsci-hub.se By preventing the degradation of IκBα, the inhibitory protein of NF-κB, phillygenin ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its transcriptional activity. mdpi.com Molecular docking studies have further corroborated these findings, suggesting a direct interaction between phillygenin and several proteins within the NF-κB pathway, including IKKβ, p65, and IκBα. researchgate.netsci-hub.se
| Cell Line | Inducer | Key Findings | Reference |
| RAW264.7 macrophages | LPS | Inhibited NF-κB activation, suppressing inflammatory gene expression and cytokine release. | researchgate.net |
| LX2 human hepatic stellate cells | LPS | Inhibited LPS-induced pro-inflammatory responses via the TLR4/MyD88/NF-κB pathway. | sci-hub.se |
| BEAS-2B human bronchial epithelial cells | LPS | Reduced NF-κB phosphorylation, leading to decreased release of pro-inflammatory mediators. | rsc.org |
| BV2 microglial cells | SCI | Modulated the TLR4/MYD88/NF-κB signaling pathway to ameliorate neuroinflammation. | nih.gov |
| DSS-induced colitis mice | DSS | Reduced phosphorylation of p65 in the colon. | mdpi.com |
Toll-like Receptor 4 (TLR4) and Myeloid Differentiation Primary Response 88 (MyD88) Pathway Inhibition
Phillygenin has been demonstrated to interfere with the Toll-like Receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response to bacterial lipopolysaccharide (LPS). sci-hub.senih.gov By inhibiting the TLR4/MyD88/NF-κB signaling cascade, phillygenin can effectively suppress the activation of downstream inflammatory responses. signavitae.comfrontiersin.org
In studies involving LX2 cells and newborn mice with acute lung injury, phillygenin treatment led to a significant downregulation of TLR4 and its downstream adaptor protein, MyD88. sci-hub.sesignavitae.com This inhibition prevents the recruitment of downstream signaling molecules, ultimately leading to the suppression of NF-κB activation and the subsequent production of pro-inflammatory cytokines. sci-hub.sesignavitae.com Molecular docking analyses have predicted a direct binding interaction between phillygenin and the TLR4 protein, further supporting its role as an inhibitor of this pathway. nih.gov In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, phillygenin was also found to inhibit the activation of TLR4. mdpi.com
| Model System | Key Findings | Reference |
| LX2 human hepatic stellate cells | Inhibited LPS-induced activation and inflammation by targeting the TLR4/MyD88/NF-κB pathway. | sci-hub.se |
| Newborn mice with LPS-induced acute lung injury | Attenuated lung injury by inactivating the TLR4/MyD88/NF-κB pathway. | signavitae.com |
| Rat model of spinal cord injury | Ameliorated neuroinflammation by modulating the TLR4/MYD88/NF-κB signaling pathway. | nih.gov |
| DSS-induced colitis mice | Inhibited the activation of TLR4 and downstream signaling. | mdpi.com |
| Chronic constriction injury (CCI) rats | Alleviated neuropathic pain by downregulating TLR4 and MyD88 expression. | researchgate.net |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Matrix Metalloproteinase-8 (MMP8) Downregulation
Phillygenin has been found to exert its anti-inflammatory and anti-apoptotic effects in pulmonary epithelial cells through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling. spandidos-publications.comnih.gov This activation is mediated by the downregulation of Matrix Metalloproteinase-8 (MMP8). spandidos-publications.comnih.govnih.gov
In a study using a lipopolysaccharide (LPS)-induced model of acute lung injury in BEAS-2B cells, phillygenin treatment was shown to decrease the expression of MMP8. spandidos-publications.comnih.govresearchgate.net This downregulation of MMP8, in turn, led to an increase in the expression of PPARγ. spandidos-publications.comnih.gov The activation of PPARγ is known to regulate various cellular processes, including inflammation. spandidos-publications.comnih.gov When MMP8 was overexpressed in these cells, the beneficial effects of phillygenin on PPARγ activation were diminished, confirming the crucial role of MMP8 in this pathway. spandidos-publications.comnih.gov These findings suggest that the Phillygenin-MMP8-PPARγ axis is a key mechanism in mitigating lung inflammation and apoptosis. spandidos-publications.comnih.gov
| Cell Line/Model | Key Findings | Reference |
| BEAS-2B pulmonary epithelial cells | Phillygenin inhibited inflammation and apoptosis by activating PPARγ signaling via MMP8 downregulation. | spandidos-publications.comnih.govnih.gov |
| LPS-induced BEAS-2B cells | Phillygenin treatment decreased the expression levels of MMP8. | researchgate.net |
PI3K/Akt/mTOR Signaling Cascade Inhibition
Phillygenin has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival, as well as autophagy. nih.govfrontiersin.org In a rat model of severe acute pancreatitis, phillygenin treatment was found to inhibit the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This inhibition was evidenced by decreased levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.gov
By suppressing this signaling cascade, phillygenin helps to restore impaired autophagic flux, a process that is often dysregulated in pancreatitis. nih.govfrontiersin.org The inhibition of Akt by phillygenin also contributes to its anti-inflammatory effects by suppressing the downstream activation of NF-κB. rsc.org Bioinformatics analyses have also predicted the PI3K-Akt and mTOR signaling pathways as primary targets of phillygenin. rsc.org
| Model System | Key Findings | Reference |
| Rat model of severe acute pancreatitis | Phillygenin rescued impaired autophagic flux by inhibiting the PI3K/Akt/mTOR pathway. | nih.govresearchgate.net |
| BEAS-2B human bronchial epithelial cells | The anti-inflammatory effects of Phillygenin may be mediated by the downregulation of Akt. | rsc.org |
Mitogen-Activated Protein Kinase (MAPK) Cascades Modulation
Phillygenin has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial signaling pathways involved in cellular responses to a variety of stimuli, including inflammation. assaygenie.comkoreamed.orgscienceopen.com The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. assaygenie.comscienceopen.com
In a study on dextran sulfate sodium (DSS)-induced colitis in mice, phillygenin treatment was found to reduce the phosphorylation of p38 and JNK, but not ERK1/2. mdpi.com The inhibition of the p38 and JNK pathways by phillygenin contributes to its anti-inflammatory effects by blocking the production of pro-inflammatory cytokines. mdpi.com In another study, phillygenin, along with other lignans (B1203133), was shown to attenuate the p38 and ERK kinase pathways, leading to decreased production of TNF-α and IL-1β. frontiersin.org
| Model System | Key Findings | Reference |
| DSS-induced colitis mice | Phillygenin inhibited the phosphorylation of p38 and JNK. | mdpi.com |
| Human leukocytes | Phillygenin attenuated the p38 and ERK kinase pathways. | frontiersin.org |
Regulation of Pro-inflammatory Cytokine and Mediator Production
A primary outcome of phillygenin's modulation of the aforementioned signaling pathways is the significant reduction in the production of pro-inflammatory cytokines and mediators. researchgate.netmdpi.com In various experimental models, phillygenin has consistently demonstrated its ability to inhibit the release of key inflammatory molecules.
In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, phillygenin significantly inhibited the production of Interleukin-1β (IL-1β) and Prostaglandin (B15479496) E2 (PGE2). researchgate.net It also lowered the messenger RNA (mRNA) levels of IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Similarly, in a model of colitis, phillygenin treatment decreased the colonic concentrations of TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.com Furthermore, in a carbon tetrachloride-induced liver fibrosis model, phillygenin reduced the serum levels of LPS, Macrophage Inflammatory Protein-1 (MIP-1), and TNF-α. frontiersin.org In studies on neuroinflammation, phillygenin was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
| Model System | Inhibited Cytokines/Mediators | Reference |
| LPS-stimulated RAW264.7 cells | IL-1β, PGE2, IL-6 (mRNA), TNF-α (mRNA) | researchgate.net |
| DSS-induced colitis mice | TNF-α, IL-1β, IL-6 | mdpi.com |
| CCl4-induced liver fibrosis mice | LPS, MIP-1, TNF-α | frontiersin.org |
| LPS-activated microglia | iNOS, COX-2, TNF-α, IL-1β | nih.gov |
| Human leukocytes | TNF-α, IL-1β | frontiersin.org |
Mechanisms Underlying Anticancer Efficacy
Phillygenin demonstrates its anticancer capabilities through a multifaceted strategy that targets fundamental cellular processes essential for tumor proliferation and survival. These mechanisms encompass the instigation of programmed cell death, interruption of the cell cycle, and interference with vital signaling cascades that fuel malignant growth.
Induction of Apoptosis and Mitochondrial Dysfunction
Apoptosis, or programmed cell death, is a vital process for the elimination of damaged or cancerous cells. Phillygenin has been identified as a potent inducer of apoptosis in a variety of cancer cell lines. A primary mechanism through which Phillygenin initiates apoptosis is the intrinsic, or mitochondrial, pathway.
Scientific investigations have revealed that Phillygenin can disrupt the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov A crucial factor among these is cytochrome c. Upon entering the cytoplasm, cytochrome c associates with the Apoptotic protease-activating factor 1 (Apaf-1), which subsequently activates caspase-9, an initiator caspase. This activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7, which are responsible for the systematic disassembly of the cell. nih.govnih.gov
Moreover, Phillygenin has been found to alter the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax and Bak. nih.govnih.govmmbio.cn This alteration in the Bax/Bcl-2 ratio further encourages the permeabilization of the outer mitochondrial membrane and the subsequent cascade of apoptotic events. nih.govnih.govmmbio.cn
Table 1: Phillygenin's Effects on Apoptotic Markers
| Cancer Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Reference |
|---|---|---|---|---|
| Human esophageal cancer (SH-1-V1) | Downregulation | Upregulation | Activation | nih.govnih.gov |
| Human hepatic stellate cells (LX-2) | Downregulation | Upregulation | Not specified | mmbio.cn |
| Human pulmonary epithelial cells (BEAS-2B) | Upregulation | Downregulation | Downregulation of pro-apoptotic proteins | spandidos-publications.com |
Mechanisms of Cell Cycle Arrest
In addition to triggering apoptosis, Phillygenin can inhibit the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a meticulously regulated process that ensures the accurate replication and division of cells. Cancer cells frequently display dysregulated cell cycle control, which results in uncontrolled proliferation. mdpi.com
Phillygenin has been observed to halt the cell cycle at various checkpoints, with the G2/M phase being particularly prominent. nih.govnih.gov This arrest is often facilitated by the modulation of key proteins that regulate the cell cycle. For example, Phillygenin can reduce the expression of cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1), a complex that is indispensable for the transition from G2 to M phase. By inhibiting the activity of the cyclin B1/CDK1 complex, Phillygenin prevents cancer cells from entering mitosis, thereby curbing their division. Research has also shown that Phillygenin can arrest the cell cycle in the G0/G1 phase in activated hepatic stellate cells. mmbio.cn
Furthermore, the tumor suppressor protein p53 can be instrumental in Phillygenin-induced cell cycle arrest. In cells that possess a functional p53, Phillygenin can enhance its expression. Subsequently, p53 can transcriptionally activate the expression of p21 (WAF1/CIP1), a potent CDK inhibitor that can arrest the cell cycle at both the G1/S and G2/M checkpoints. mdpi.com
Interference with JAK/STAT Signaling, including SHP-1/JAK2/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that is central to cell proliferation, survival, and inflammation. oup.comajol.info The persistent activation of the JAK/STAT pathway, especially the STAT3 component, is a frequent characteristic of many cancers and is linked to tumor progression and resistance to drugs. oup.comajol.info
Phillygenin has been recognized as an inhibitor of the JAK/STAT pathway. oup.comeurekaselect.comresearchgate.net It has the ability to, either directly or indirectly, inhibit the phosphorylation and subsequent activation of JAKs (like JAK2) and STATs (particularly STAT3). oup.comspandidos-publications.com A proposed mechanism for this inhibition is the upregulation of SHP-1 (Src homology region 2 domain-containing phosphatase-1), a protein tyrosine phosphatase that can dephosphorylate and thereby inactivate JAK2 and STAT3. oup.comresearchgate.net
By activating SHP-1, Phillygenin effectively reduces the overactive JAK2/STAT3 signaling in cancer cells. oup.comresearchgate.net This results in the downregulation of STAT3 target genes that are involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., cyclin D1, c-Myc), and angiogenesis (e.g., VEGF). The inhibition of this pathway is a significant aspect of Phillygenin's anticancer activity.
Modulation of PI3K/Akt and MAPK Pathways in Malignancy
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways are two additional crucial intracellular cascades that are often dysregulated in cancer. nih.govdntb.gov.ua These pathways govern a broad spectrum of cellular processes, including cell growth, proliferation, survival, and motility. nih.govdntb.gov.ua
Phillygenin has been demonstrated to modulate both the PI3K/Akt and MAPK pathways. eurekaselect.comresearchgate.net In numerous cancer models, Phillygenin inhibits the phosphorylation and activation of key components of the PI3K/Akt pathway, such as Akt and its downstream target, the mammalian target of rapamycin (mTOR). nih.govresearchgate.net This inhibition culminates in a reduction in cell survival and proliferation. nih.govresearchgate.net
Concurrently, Phillygenin can influence the MAPK pathway, which consists of several parallel cascades, including the ERK, JNK, and p38 MAPK pathways. The impact of Phillygenin on the MAPK pathway can vary depending on the context. In certain cancer cells, it can inhibit the pro-proliferative ERK pathway. In others, it may activate the stress-activated JNK and p38 pathways, which can play a role in the induction of apoptosis. jmb.or.kr
Table 2: Phillygenin's Impact on Key Signaling Pathways in Cancer
| Pathway | Key Proteins Modulated | Consequence in Cancer Cells | Reference |
|---|---|---|---|
| JAK/STAT | JAK2, STAT3, SHP-1 | Inhibition of proliferation and survival | oup.comspandidos-publications.comresearchgate.net |
| PI3K/Akt | Akt, mTOR | Inhibition of cell growth and survival | nih.govresearchgate.net |
| MAPK | ERK, JNK, p38 | Context-dependent modulation of proliferation and apoptosis | jmb.or.kr |
Inhibition of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Activity
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in a range of cancers and is linked to a poor prognosis. MELK is critically involved in the progression of the cell cycle, particularly in mitosis, and plays a role in the maintenance of cancer stem cells.
Recent research has identified Phillygenin as a potential inhibitor of MELK. eurekaselect.comresearchgate.net By binding to the kinase domain of MELK, Phillygenin can obstruct its catalytic activity. This inhibition of MELK results in mitotic arrest and apoptosis in cancer cells that rely on MELK activity. The targeting of MELK by Phillygenin unveils a novel mechanism of its anticancer action and underscores its potential to target cancer stem cells, which are often resistant to conventional therapies.
Neurobiological and Analgesic Action Mechanisms
In addition to its anticancer properties, Phillygenin also displays notable neurobiological and analgesic effects. Its mechanisms of action within the nervous system entail the modulation of inflammatory pathways and neurotransmitter systems.
The neuroprotective effects of Phillygenin are, in part, due to its potent anti-inflammatory properties within the central nervous system. It can suppress the activation of microglia and astrocytes, the primary immune cells of the brain. nih.gov This is accomplished by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). chemfaces.comresearchgate.net The inhibition of these inflammatory molecules is frequently mediated through the suppression of signaling pathways like the nuclear factor-kappa B (NF-κB) and MAPK pathways in glial cells. nih.gov
The analgesic effects of Phillygenin are also associated with its anti-inflammatory actions. frontiersin.org By diminishing inflammation, Phillygenin can mitigate inflammatory pain. Furthermore, some findings indicate that Phillygenin may interact with the opioidergic system, although the exact mechanisms are still being elucidated. scirp.org Its capacity to cross the blood-brain barrier enables it to exert these effects directly within the central nervous system. scirp.org Studies have also suggested that Phillygenin can reduce the release of glutamate (B1630785) from nerve terminals, which may contribute to its neuroprotective and analgesic effects. nih.gov
Attenuation of Neuroinflammation via TLR4/NF-κB Pathway Inhibition
Phillygenin has been shown to suppress neuroinflammation by targeting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.govspandidos-publications.comnih.gov This pathway is a crucial component of the innate immune response and, when activated by stimuli like lipopolysaccharide (LPS), can lead to the production of pro-inflammatory cytokines and subsequent neuronal damage. nih.govfrontiersin.orgresearchgate.net
In models of spinal cord injury and neuroinflammation, phillygenin administration significantly inhibits the inflammatory response and neuronal apoptosis. nih.gov It directly targets TLR4, as predicted by molecular docking studies, and its action suppresses the downstream activation of the NF-κB pathway. nih.govnih.gov This inhibition leads to a reduction in the release of inflammatory mediators from microglia, the primary immune cells of the central nervous system. nih.gov Specifically, phillygenin has been observed to inhibit the expression of MyD88, a key adaptor protein in the TLR4 signaling cascade, thereby blocking the pro-inflammatory response in liver cells as well. frontiersin.org In microglial cell models, phillygenin attenuates the overexpression of TLR4 and suppresses the release of inflammatory cytokines, highlighting its role in modulating microglial polarization and neuroinflammation. nih.gov
Table 1: Effect of Phillygenin on TLR4/NF-κB Pathway Components
| Target Protein/Process | Effect of Phillygenin | Observed in | Citation |
|---|---|---|---|
| TLR4 | Inhibition/Binding | Microglia, Spinal Cord Injury Models | nih.govnih.gov |
| MyD88 | Inhibition of Expression | LX2 Cells | frontiersin.org |
| NF-κB Pathway | Suppression of Activation | Microglia, Spinal Cord Injury Models | nih.govnih.gov |
| Inflammatory Cytokine Release | Significant Suppression | Microglia | nih.gov |
| Microglial Polarization | Attenuation | BV2 Cells | nih.gov |
Regulation of Glutamate Exocytosis through Voltage-Gated Calcium Channels (Cav2.2)
Phillygenin plays a crucial role in regulating the release of glutamate, the primary excitatory neurotransmitter in the brain, from nerve terminals. nih.govmdpi.comnih.gov Excessive glutamate release can lead to excitotoxicity and neuronal damage, a common factor in various neurological disorders. nih.govmdpi.com The mechanism of phillygenin's action involves the inhibition of presynaptic voltage-gated calcium channels, specifically the N-type (Cav2.2) channels. nih.govnih.govtcdb.org
Studies using rat cerebrocortical nerve terminals (synaptosomes) have demonstrated that phillygenin reduces glutamate exocytosis induced by depolarizing agents like 4-aminopyridine (B3432731) (4-AP). nih.govmdpi.comnih.gov This inhibitory effect is dependent on extracellular calcium and is blocked by antagonists of Cav2.2 channels, but not by inhibitors of other calcium channels or intracellular calcium release mechanisms. nih.govnih.govresearchgate.net Phillygenin was found to lower the increase in intracellular calcium concentration triggered by depolarization without altering the nerve terminal's membrane potential. nih.govnih.gov This suggests that phillygenin directly modulates Cav2.2 channel activity to reduce calcium influx, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent glutamate release. nih.govmdpi.com
Modulation of MAPK/ERK/Synapsin I Signaling Cascade
Downstream of its effect on calcium influx, phillygenin also modulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade, which is integral to neurotransmitter release. nih.govnih.gov The influx of calcium through Cav2.2 channels typically activates the MAPK/ERK pathway, leading to the phosphorylation of various presynaptic proteins, including Synapsin I. nih.govnih.gov
Research has shown that the inhibitory effect of phillygenin on glutamate release is nullified when MAPK/ERK inhibitors are present. nih.govnih.gov Furthermore, phillygenin treatment attenuates the depolarization-induced phosphorylation of both ERK1/2 and its substrate, Synapsin I. nih.govnih.gov Synapsin I is a phosphoprotein associated with synaptic vesicles, and its phosphorylation by ERK is a key step in mobilizing these vesicles for exocytosis. nih.govnih.gov By suppressing the MAPK/ERK/Synapsin I signaling cascade, phillygenin effectively reduces the availability of synaptic vesicles for release, thereby inhibiting glutamate exocytosis. nih.govnih.govdntb.gov.ua
Table 2: Phillygenin's Impact on Neurotransmitter Release Machinery
| Molecular Target | Action of Phillygenin | Consequence | Citation |
|---|---|---|---|
| Cav2.2 (N-type) Calcium Channels | Inhibition | Reduced presynaptic Ca²⁺ influx | nih.govnih.govtcdb.org |
| MAPK/ERK Phosphorylation | Attenuation | Decreased signaling cascade activity | nih.govnih.gov |
| Synapsin I Phosphorylation | Attenuation | Reduced synaptic vesicle mobilization | nih.govnih.gov |
| Glutamate Exocytosis | Suppression | Neuroprotection from excitotoxicity | nih.govmdpi.comnih.gov |
Mitigation of Oxidative Stress in Neural Contexts
Spinal cord injuries and other neurological insults trigger a cascade of detrimental processes, including significant oxidative stress, which contributes to neuronal damage. nih.govnih.gov Phillygenin has demonstrated the ability to mitigate oxidative stress in neural environments. In models of spinal cord injury, phillygenin treatment was shown to inhibit the production of reactive oxygen species (ROS). nih.gov This antioxidant effect is a key component of its neuroprotective profile, working in concert with its anti-inflammatory actions to preserve neuronal integrity and promote functional recovery. nih.gov By reducing both the inflammatory response and oxidative stress, phillygenin helps to create a more favorable environment for neuronal survival and axonal regeneration following injury. nih.govnih.gov
Hepatoprotective and Anti-fibrotic Mechanisms
Phillygenin also exerts protective effects on the liver, addressing issues like nonalcoholic fatty liver disease (NAFLD) and fibrosis through distinct molecular pathways.
Regulation of Lysosomal Biogenesis and Lipophagy via Transcription Factor EB (TFEB)
In the context of nonalcoholic fatty liver disease (NAFLD), a condition often characterized by impaired breakdown of lipids in liver cells, phillygenin shows significant therapeutic potential. researchgate.netnih.gov It ameliorates lipid deposition by enhancing lysosomal biogenesis and lipophagy, the process of lipid droplet degradation by autophagy. researchgate.netnih.gov The central mechanism for this effect is the activation of Transcription Factor EB (TFEB). researchgate.netnih.govresearchgate.net
Phillygenin stimulates the release of calcium from the endoplasmic reticulum, which in turn activates calcineurin. researchgate.netnih.gov Activated calcineurin then dephosphorylates TFEB, enabling its translocation into the nucleus. researchgate.netnih.gov Once in the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy. researchgate.netnih.gov This restored autophagic flux enhances the clearance of lipid droplets in hepatocytes. researchgate.net The beneficial effects of phillygenin on hepatic steatosis were shown to be dependent on TFEB, as these effects were abolished in hepatocyte-specific TFEB knockout models. researchgate.netnih.gov
Enhancement of Antioxidant Defense Systems (Nrf2-ARE Pathway)
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. koreascience.krnih.gov This pathway regulates the expression of numerous antioxidant and detoxification enzymes. koreascience.krnih.govaginganddisease.org Phillygenin is recognized for its antioxidant effects, which are, in part, mediated through the enhancement of this defense system. While direct studies detailing the specific interaction between phillygenin and the Nrf2 pathway in hepatocytes are emerging, its known antioxidant properties are consistent with the activation of this protective cascade. mdpi.com By activating the Nrf2 pathway, cells can more effectively neutralize reactive oxygen species and protect against oxidative damage, a key factor in the progression of various liver diseases. aginganddisease.orgmdpi.com
Modulation of Hepatic Stellate Cell Activation and Fibrosis Marker Expression
The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins. researchgate.net Phillygenin has been shown to directly inhibit the activation of HSCs. researchgate.netwjgnet.com
In in vitro models using human HSCs (LX-2 cells) and mouse HSCs, phillygenin has demonstrated the ability to suppress the proliferation of activated HSCs. researchgate.netfrontiersin.org This is accompanied by a significant reduction in the expression of key fibrosis markers. Notably, phillygenin decreases the levels of alpha-smooth muscle actin (α-SMA), a primary marker of HSC activation, and Collagen I, a major component of the fibrotic scar tissue. researchgate.netnih.govresearchgate.net Studies have shown that phillygenin treatment leads to a notable decrease in the expression of α-SMA and Collagen I at both the mRNA and protein levels. researchgate.netresearchgate.net
The mechanisms underlying this anti-fibrotic effect involve the modulation of specific signaling pathways. Research indicates that phillygenin can inhibit HSC activation by targeting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.gov This pathway is known to play a role in the inflammatory processes that drive liver fibrosis. nih.gov Furthermore, phillygenin has been found to modulate the Wnt/β-catenin pathway, another critical signaling cascade implicated in fibrogenesis. researchgate.netfrontiersin.orgresearchgate.net By interfering with these pathways, phillygenin effectively curtails the pro-fibrogenic responses of HSCs. researchgate.net
Table 1: Effect of Phillygenin on Fibrosis Markers and Associated Signaling Pathways
| Target Cell | Fibrosis Marker/Pathway | Observed Effect of Phillygenin | Reference |
|---|---|---|---|
| Hepatic Stellate Cells (LX-2, mHSCs) | α-Smooth Muscle Actin (α-SMA) | Decreased expression | researchgate.netnih.govresearchgate.net |
| Hepatic Stellate Cells (LX-2, mHSCs) | Collagen I | Decreased expression | researchgate.netnih.govresearchgate.net |
| Hepatic Stellate Cells (LX-2) | TLR4/MyD88/NF-κB Pathway | Inhibition | nih.gov |
| Hepatic Stellate Cells (mHSCs, LX-2) | Wnt/β-catenin Pathway | Inhibition | researchgate.netfrontiersin.orgresearchgate.net |
| Hepatic Stellate Cells (mHSCs, LX-2) | Proliferation | Suppressed | researchgate.netfrontiersin.org |
Inhibition of Cytochrome P450 2E1 (CYP2E1) Enzyme Activity
Cytochrome P450 2E1 (CYP2E1) is an enzyme involved in the metabolism of various xenobiotics, including certain toxins that can cause liver damage. gavinpublishers.comcaymanchem.com The activity of CYP2E1 can contribute to oxidative stress and the initiation of liver injury. dntb.gov.ua Phillygenin has been identified as an inhibitor of CYP2E1 activity. gavinpublishers.comcaymanchem.com
Studies have demonstrated that phillygenin can directly inhibit the enzymatic activity of CYP2E1, with a reported inhibition constant (Ki) of 2.40 μM. caymanchem.comnih.gov This inhibitory action is considered a key mechanism behind phillygenin's hepatoprotective effects, particularly in models of chemically-induced liver injury. gavinpublishers.comcaymanchem.com By blocking CYP2E1, phillygenin can reduce the metabolic activation of hepatotoxins, thereby mitigating subsequent cellular damage and inflammation. caymanchem.comdntb.gov.ua
Table 2: Inhibitory Effect of Phillygenin on CYP2E1
| Enzyme | Action of Phillygenin | Ki Value | Reference |
|---|---|---|---|
| Cytochrome P450 2E1 (CYP2E1) | Inhibition | 2.40 μM | caymanchem.comnih.gov |
Mechanisms of Antimicrobial Effects
Phillygenin has demonstrated notable antimicrobial properties, particularly against the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers. researchgate.netnih.gov Its mechanisms of action involve the disruption of key bacterial processes essential for survival and virulence. frontiersin.orgnih.gov
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. nih.gov Phillygenin has been shown to effectively inhibit the formation of H. pylori biofilms. frontiersin.orgnih.govfrontiersin.org This inhibitory effect is concentration-dependent, with studies showing that it can disrupt biofilm integrity at concentrations several times its minimum inhibitory concentration (MIC). nih.govresearchgate.net
The mechanism behind this anti-biofilm activity involves the downregulation of specific genes crucial for biofilm development. nih.gov Research has identified that phillygenin treatment leads to a significant reduction in the expression of the spoT and Hp1174 genes in H. pylori. researchgate.netnih.gov The spoT gene is involved in the stringent response, a bacterial stress response linked to biofilm formation, while Hp1174 is associated with an efflux pump that can contribute to biofilm architecture. nih.gov By downregulating these genes, phillygenin hinders the ability of H. pylori to form and maintain its protective biofilm. nih.gov
A key aspect of phillygenin's antimicrobial action is its ability to compromise the integrity of the bacterial cell membrane. researchgate.netnih.gov This disruption leads to increased membrane permeability. referencecitationanalysis.com A direct consequence of this altered permeability is the leakage of intracellular components, most notably adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov
ATP is the primary energy currency of the cell, and its loss is detrimental to bacterial viability. researchgate.net Studies have demonstrated that phillygenin induces significant ATP leakage from H. pylori in a dose- and time-dependent manner. nih.gov This depletion of the intracellular ATP pool disrupts essential cellular processes that rely on energy, ultimately contributing to bacterial death. nih.gov This mechanism of causing ATP leakage is a hallmark of membrane-active antimicrobial agents. researchgate.netnih.gov
**Table 3: Antimicrobial Mechanisms of Phillygenin against *Helicobacter pylori***
| Mechanism | Specific Effect | Gene/Molecule Affected | Reference |
|---|---|---|---|
| Inhibition of Biofilm Formation | Downregulation of biofilm-related genes | spoT, Hp1174 | researchgate.netnih.gov |
| Alteration of Membrane Permeability | Inducement of ATP leakage | Cellular Membrane | researchgate.netnih.gov |
General Antioxidant Activity
Phillygenin possesses significant antioxidant properties, enabling it to scavenge harmful free radicals and protect against oxidative stress. nih.govcaymanchem.comnih.gov This activity is a contributing factor to its various observed health benefits, including its hepatoprotective effects. caymanchem.comscielo.org
The antioxidant capacity of phillygenin has been evaluated in various in vitro assays. It has demonstrated potent scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, a stable free radical commonly used to assess antioxidant potential. nih.govnih.gov Additionally, phillygenin has been shown to effectively scavenge hydrogen peroxide (H₂O₂), a reactive oxygen species that can lead to cellular damage. nih.gov
The efficacy of its antioxidant activity is quantified by its IC50 value, which is the concentration required to scavenge 50% of the free radicals. Studies have reported the following IC50 values for phillygenin:
Table 4: Antioxidant Activity of Phillygenin
| Assay | IC50 Value (μM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 19.1 | nih.govcaymanchem.com |
| Hydrogen Peroxide (H₂O₂) Scavenging | 10.5 | nih.govcaymanchem.com |
This free radical scavenging ability helps to reduce oxidative damage to lipids, proteins, and DNA, thereby mitigating cellular injury and inflammation. scielo.org
Pharmacological Activities and Preclinical Therapeutic Potential of Phillygenin
Anti-inflammatory and Immunomodulatory Efficacy
Phillygenin has demonstrated notable anti-inflammatory and immunomodulatory effects across a range of preclinical models. nih.gov Its mechanisms of action often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Investigation in In Vitro Cellular Models of Inflammation
In vitro studies using various cell lines have provided foundational evidence for phillygenin's anti-inflammatory potential. A common model involves the use of lipopolysaccharide (LPS)-stimulated cells to mimic an inflammatory response.
In LPS-induced RAW264.7 macrophage cells, phillygenin has been shown to significantly inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.netsci-hub.se It also reduces the release of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The underlying mechanism for these effects is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netsci-hub.se Phillygenin has been observed to hinder the activation of NF-κB, a critical regulator of inflammatory gene expression. researchgate.net
Furthermore, in human cell models, phillygenin has been shown to decrease the release of TNF-α from monocytes/macrophages and IL-1β from polymorphonuclear leukocytes (PMNs). frontiersin.org Interestingly, it was also found to stimulate the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β) and enhance the surface expression of the IL-10 receptor on macrophages, suggesting a dual role in suppressing pro-inflammatory responses and promoting anti-inflammatory mechanisms. frontiersin.org
Studies on other cell types, such as human hepatic stellate (LX2) cells and bronchial epithelial (BEAS-2B) cells, have further corroborated these findings. In LX2 cells, phillygenin inhibited LPS-induced inflammation and activation through the TLR4/MyD88/NF-κB signaling pathway. sci-hub.se In BEAS-2B cells, it was found to reduce inflammation by inhibiting Akt activation. researchgate.net
The following table summarizes the key in vitro anti-inflammatory effects of phillygenin.
| Cell Line | Inducer | Key Findings | Reference(s) |
| RAW264.7 macrophages | LPS | Reduced IL-6, IL-1β, TNF-α, NO, and PGE2 production; Inhibited NF-κB pathway. | researchgate.netsci-hub.se |
| Human monocytes/macrophages | LPS | Decreased TNF-α release; Stimulated TGF-β production and IL-10 receptor expression. | frontiersin.org |
| Human PMNs | - | Decreased IL-1β release. | frontiersin.org |
| LX2 hepatic stellate cells | LPS | Inhibited inflammation and activation via TLR4/MyD88/NF-κB pathway. | sci-hub.se |
| BEAS-2B bronchial epithelial cells | - | Reduced inflammation by inhibiting Akt activation. | researchgate.net |
| BV2 microglial cells | LPS | Inhibited the release of inflammatory mediators (IL-1β, TNF-α, COX-2, iNOS). | nih.gov |
Assessment in In Vivo Models of Acute and Chronic Inflammatory States
The anti-inflammatory efficacy of phillygenin observed in vitro has been translated into various in vivo animal models of inflammation.
In a mouse model of carrageenan-induced paw edema, an acute inflammatory model, pretreatment with phillygenin significantly reduced paw swelling. nih.govresearchgate.net This effect was associated with a notable decrease in the levels of IL-6, TNF-α, IL-1β, NO, and PGE2 in the inflamed paw tissue. nih.gov Furthermore, phillygenin was found to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the phosphorylation of IκB-α and NF-κB p65, further implicating the NF-κB pathway in its in vivo anti-inflammatory action. nih.govresearchgate.net
In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a model for inflammatory bowel disease, phillygenin attenuated colon inflammation and helped to improve the intestinal mucosal barrier. dntb.gov.ua Its protective effects were linked to the modulation of the TLR4/Src-mediated MAPK and NF-κB signaling pathways. dntb.gov.ua
Phillygenin has also shown protective effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). signavitae.com It ameliorated pathological changes in the lungs, reduced the wet-to-dry weight ratio of the lung, and decreased the number of inflammatory cells and total protein concentration in the bronchoalveolar lavage fluid (BALF). signavitae.com The levels of IL-1β and TNF-α in both the BALF and lung tissue were also significantly reduced by phillygenin treatment. signavitae.com The mechanism was suggested to involve the TLR4/MyD88/NF-κB pathway. signavitae.com
In a rat model of osteoarthritis, phillygenin was found to protect chondrocytes and alleviate the progression of the disease by repressing inflammation via the PI3K/Akt/NF-κB signaling pathway. researchgate.net
The table below summarizes the in vivo anti-inflammatory and immunomodulatory activities of phillygenin.
| Animal Model | Condition | Key Findings | Reference(s) |
| Mice | Carrageenan-induced paw edema | Reduced paw edema; Decreased IL-6, TNF-α, IL-1β, NO, PGE2; Inhibited iNOS, COX-2, and NF-κB activation. | nih.govresearchgate.net |
| Mice | DSS-induced colitis | Attenuated colon inflammation; Improved intestinal mucosal barrier via TLR4/Src/MAPK/NF-κB pathways. | dntb.gov.ua |
| Mice | LPS-induced acute lung injury | Ameliorated lung pathology; Reduced inflammatory cells and cytokines (IL-1β, TNF-α) in BALF and lung tissue via TLR4/MyD88/NF-κB pathway. | signavitae.com |
| Rats | Osteoarthritis | Protected chondrocytes; Alleviated disease progression via PI3K/Akt/NF-κB signaling. | researchgate.net |
| Rats | Spinal Cord Injury | Inhibited inflammatory response and neuronal apoptosis; Enhanced axonal regeneration. | nih.gov |
Antineoplastic Efficacy across Various Cancer Types
Phillygenin has demonstrated promising antineoplastic activity in a variety of cancer models, exhibiting effects on cell proliferation, apoptosis, and the tumor microenvironment.
In Vitro Studies on Diverse Cancer Cell Lines
The anticancer effects of phillygenin have been investigated in a range of cancer cell lines, revealing its potential to inhibit cancer cell growth and induce cell death.
In drug-resistant human esophageal cancer cells (SH-1-V1), phillygenin was found to inhibit cell growth with a half-maximal inhibitory concentration (IC50) of 6 µM. nih.gov It induced apoptosis, which was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, phillygenin treatment led to an increase in cleaved caspase-3 and -9, enhanced reactive oxygen species (ROS) production, and caused cell cycle arrest at the G2/M phase. researchgate.netnih.gov
In pancreatic cancer cells, phillygenin has been shown to inhibit cell survival and epithelial-mesenchymal transition (EMT). dntb.gov.ua It was identified as an inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK), a protein implicated in cancer progression. dntb.gov.ua
A study on colorectal cancer (CRC) cells co-cultured with Jurkat T cells (an in vitro model of the tumor microenvironment) showed that phillygenin could enhance the immune response of T cells. researchgate.net It achieved this by upregulating interleukin-2 (B1167480) (IL-2) and downregulating interleukin-10 (IL-10) and FOXP3 in the T cells. researchgate.net In the CRC cells, phillygenin inhibited the expression of hypoxia-inducible factor-1α (HIF-1α), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). researchgate.net
The following table summarizes the in vitro antineoplastic effects of phillygenin.
| Cancer Cell Line | Key Findings | Reference(s) |
| SH-1-V1 (Drug-resistant esophageal cancer) | Inhibited cell growth (IC50 = 6 µM); Induced apoptosis via mitochondrial pathway (↑Bax, ↓Bcl-2, ↑cleaved caspases); Increased ROS; Caused G2/M cell cycle arrest. | researchgate.netnih.gov |
| Pancreatic cancer cells | Inhibited cell survival and EMT; Acted as a MELK inhibitor. | dntb.gov.ua |
| Colorectal cancer cells (co-cultured with Jurkat T cells) | Enhanced T cell immune response (↑IL-2, ↓IL-10, ↓FOXP3); Inhibited HIF-1α, TGF-β, and VEGF expression in cancer cells. | researchgate.net |
Evaluation in In Vivo Tumorigenesis and Metastasis Models
The in vitro antineoplastic findings have been supported by in vivo studies using animal models of cancer.
In a subcutaneous tumor mouse model using drug-resistant human esophageal cancer cells, phillygenin treatment was shown to inhibit tumor weight and volume, indicating its potential to suppress tumor growth in a living organism. researchgate.net
In a mouse model of colorectal cancer, phillygenin considerably suppressed tumor growth and improved the tumor microenvironment (TME). researchgate.net This in vivo efficacy is consistent with its in vitro effects on enhancing anti-tumor immunity. researchgate.net
The table below summarizes the in vivo antineoplastic activities of phillygenin.
| Animal Model | Cancer Type | Key Findings | Reference(s) |
| Mice | Drug-resistant esophageal cancer | Inhibited tumor weight and volume. | researchgate.net |
| Mice | Colorectal cancer | Suppressed tumor growth; Improved the tumor microenvironment. | researchgate.net |
Neuroprotective and Analgesic Effects
Beyond its anti-inflammatory and anticancer properties, phillygenin has also been investigated for its potential to protect nerve cells and alleviate pain.
Preclinical studies have indicated that phillygenin possesses neuroprotective properties. mdpi.comexplorationpub.com In a rat model of spinal cord injury (SCI), phillygenin treatment significantly inhibited the inflammatory response and neuronal apoptosis, while enhancing axonal regeneration and improving motor function recovery. nih.gov The neuroprotective mechanism in this context was linked to the inhibition of the TLR4/NF-κB signaling pathway in microglia, the primary immune cells of the central nervous system. nih.gov In vitro, phillygenin attenuated neuroinflammation mediated by activated microglia and protected neuronal cells from microglia-mediated apoptosis. nih.gov
Phillygenin has also demonstrated significant analgesic activity in preclinical models of pain. nih.gov In a mouse model of acetic acid-induced writhing, a test for visceral pain, phillygenin significantly reduced the number of writhes. nih.gov In the hot plate test, a measure of central analgesic activity, it prolonged the latency period, indicating a reduction in pain sensitivity. nih.gov Furthermore, in a rat model of neuropathic pain, phillygenin treatment enhanced the paw withdrawal threshold and paw withdrawal latency, suggesting an effective analgesic effect against this type of chronic pain. scielo.org The analgesic mechanism in the neuropathic pain model was associated with a decrease in nitric oxide levels and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), as well as the downregulation of the TLR4/MyD88/NF-κB pathway. scielo.org
Studies in Experimental Neuropathic Pain Models
Neuropathic pain, a chronic condition resulting from nerve damage, has been investigated using preclinical models to test the efficacy of phillygenin. In studies utilizing the chronic constriction injury (CCI) model in rats, a common method for inducing neuropathic pain, phillygenin administration has shown significant analgesic effects. researchgate.netresearcherslinks.commdpi.comscielo.org
Research findings indicate that treatment with phillygenin leads to an increased paw-withdrawal threshold (PWT) and paw-withdrawal latency (PWL), suggesting a reduction in mechanical and thermal hyperalgesia. researchgate.netresearcherslinks.com The underlying mechanism for these effects has been linked to the modulation of neuroinflammation. Phillygenin has been observed to decrease the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netresearcherslinks.comnih.gov This anti-inflammatory action is primarily attributed to its ability to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearcherslinks.com By downregulating the expression of TLR4 and MyD88 and inhibiting the phosphorylation of NF-κB, phillygenin effectively ameliorates the inflammatory status and alleviates pain in CCI models. researchgate.netresearcherslinks.com
Table 1: Summary of Phillygenin's Effects in Neuropathic Pain Models
| Experimental Model | Key Findings | Proposed Mechanism of Action |
| Chronic Constriction Injury (CCI) in Rats | - Increased paw-withdrawal threshold (PWT). researchgate.netresearcherslinks.com- Increased paw-withdrawal latency (PWL). researchgate.netresearcherslinks.com- Decreased levels of NO, TNF-α, IL-1β, and IL-6. researchgate.netresearcherslinks.com | Inhibition of the TLR4/MyD88/NF-κB signaling pathway. researchgate.netresearcherslinks.comscielo.org |
Investigation in Spinal Cord Injury (SCI) Models
Spinal cord injuries (SCIs) initiate a series of damaging events, including severe neuroinflammation and oxidative stress, leading to neuronal cell death. nih.govnih.gov The therapeutic potential of phillygenin has been assessed in rat models of SCI.
In these models, phillygenin treatment has been shown to significantly suppress the inflammatory response and reduce neuronal apoptosis within the spinal cord tissue. nih.govnih.gov Furthermore, it promoted axonal regeneration and led to improved motor function recovery. nih.govnih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated microglia further support these findings, showing that phillygenin inhibits the release of inflammatory factors. nih.govnih.gov The mechanism parallels that seen in neuropathic pain models, with research identifying Toll-like receptor 4 (TLR4) as a key target. nih.govnih.gov Phillygenin appears to exert its neuroprotective effects by inhibiting the TLR4/MYD88/NF-κB signaling pathway, thereby mitigating microglia-mediated neuroinflammation following SCI. nih.govnih.gov
Table 2: Phillygenin's Impact on Spinal Cord Injury Models
| Experimental Model | Key Findings | Proposed Mechanism of Action |
| Rat Model of SCI | - Inhibited inflammatory response. nih.govnih.gov- Reduced neuronal apoptosis. nih.govnih.gov- Enhanced axonal regeneration. nih.govnih.gov- Improved motor function recovery. nih.govnih.gov | Inhibition of the TLR4/MYD88/NF-κB signaling pathway. nih.govnih.gov |
Evaluation in Experimental Models of Neurodegenerative Processes
Neurodegenerative disorders are often characterized by oxidative stress, neuroinflammation, and excitotoxicity. explorationpub.comresearchgate.net Phillygenin has demonstrated neuroprotective potential by addressing these pathological processes. One of the key mechanisms of neuronal damage in neurodegeneration is excessive glutamate (B1630785) release, which leads to excitotoxicity. nih.gov
Studies using rat cerebrocortical nerve terminals (synaptosomes) have shown that phillygenin can inhibit the release of glutamate. nih.gov This action is mediated by reducing the influx of calcium through Cav2.2 (N-type) voltage-gated calcium channels, which in turn suppresses the MAPK/ERK/synapsin I signaling cascade. researchgate.net By limiting excessive glutamate exocytosis, phillygenin may offer protection against the neuronal damage seen in various acute and chronic brain disorders. nih.gov Its established antioxidant properties further contribute to its neuroprotective profile by combating the free radical damage that drives the progression of neurodegenerative diseases. nih.gov
Table 3: Neuroprotective Effects of Phillygenin in Neurodegeneration Models
| Experimental Model | Key Findings | Proposed Mechanism of Action |
| Rat Cerebrocortical Synaptosomes | - Dose-dependent inhibition of glutamate release. nih.gov | - Inhibition of Cav2.2 (N-type) calcium channels. researchgate.net- Suppression of the MAPK/ERK/synapsin I signaling cascade. researchgate.net |
Hepatoprotective and Anti-fibrotic Applications
Phillygenin has shown significant promise in protecting the liver from injury and fibrosis in various preclinical models. frontiersin.org Its effects are largely attributed to its potent anti-inflammatory and antioxidant activities. eurekaselect.comresearchgate.net
Models of Chemically-Induced Liver Injury
A common model for studying liver damage involves inducing toxicity with chemicals like carbon tetrachloride (CCl4). frontiersin.orgnih.gov In mouse and rat models of CCl4-induced acute liver injury, pretreatment with phillygenin has been shown to provide a strong protective effect. caymanchem.comnih.govresearchgate.net
This protection is evidenced by a significant reduction in the elevated serum levels of key liver enzymes, namely alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). caymanchem.comnih.govnih.gov Histological analysis confirms that phillygenin ameliorates tissue damage in the liver. researchgate.net Mechanistically, phillygenin counters oxidative stress by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.comresearchgate.net It also reduces the concentration of pro-inflammatory cytokines such as TNF-α and IL-8. researchgate.net Furthermore, phillygenin has been found to inhibit the activation of hepatic stellate cells (HSCs), a critical event in the progression to liver fibrosis, partly by suppressing the Wnt/β-catenin signaling pathway. researchgate.netnih.gov
Table 4: Phillygenin's Effects on Chemically-Induced Liver Injury
| Experimental Model | Key Findings | Proposed Mechanism of Action |
| Carbon Tetrachloride (CCl4)-Induced Injury | - Decreased serum ALT and AST levels. caymanchem.comnih.gov- Increased SOD and GSH-Px activity. researchgate.net- Decreased MDA content. caymanchem.comresearchgate.net- Reduced levels of TNF-α and IL-8. researchgate.net- Inhibition of hepatic stellate cell activation. nih.gov | - Antioxidant activity. nih.gov- Anti-inflammatory effects. nih.gov- Inhibition of Wnt/β-catenin pathway. nih.gov |
Nonalcoholic Fatty Liver Disease (NAFLD) Models
Nonalcoholic fatty liver disease (NAFLD) is characterized by fat accumulation in the liver, which can progress to inflammation and fibrosis. mdpi.com The therapeutic potential of phillygenin has been explored in high-fat diet (HFD)-induced mouse models of NAFLD and in vitro using palmitate-stimulated hepatocytes. nih.gov
Research has revealed that in these models, there is an impairment of lipophagy, an autophagic process that degrades intracellular lipid droplets. nih.gov Phillygenin treatment was found to alleviate lipid deposition by restoring this process. nih.gov It achieves this by increasing lysosomal biogenesis and enhancing autophagic flux. The underlying molecular mechanism involves the stimulation of calcium (Ca2+) release from the endoplasmic reticulum, which in turn activates calcineurin. Activated calcineurin then dephosphorylates the transcription factor EB (TFEB), promoting its translocation to the nucleus where it drives the expression of genes involved in lysosomal biogenesis and autophagy. nih.gov These findings position phillygenin as a potential therapeutic agent for NAFLD by modulating the Ca2+-calcineurin-TFEB axis. nih.gov
Table 5: Phillygenin's Role in Nonalcoholic Fatty Liver Disease Models
| Experimental Model | Key Findings | Proposed Mechanism of Action |
| High-Fat Diet (HFD) Mice & Palmitate-Stimulated Hepatocytes | - Alleviated lipid deposition. nih.gov- Increased lysosomal biogenesis. nih.gov- Restored autophagic flux (lipophagy). nih.gov | Activation of the Ca2+-calcineurin-TFEB signaling pathway. nih.gov |
Antimicrobial Spectrum and Potency
Phillygenin is recognized for its antimicrobial properties. eurekaselect.comresearchgate.net Research has investigated its efficacy against various pathogens, with a particular focus on bacteria.
Studies have demonstrated that phillygenin possesses antibacterial activity. frontiersin.orggoogle.com More specifically, a demethylated hydroxylated derivative of phillygenin (PHI-Der) has shown notable inhibitory effects against Helicobacter pylori, a bacterium linked to various gastric diseases. frontiersin.org The minimum inhibitory concentrations (MICs) of PHI-Der against 18 different H. pylori strains were found to be in the range of 8–32 μg/mL. frontiersin.org This effect was consistent across both antibiotic-sensitive and resistant strains. frontiersin.org
Interestingly, this derivative exhibits a narrow antimicrobial spectrum. frontiersin.org When tested against 20 other non-H. pylori bacterial strains, the MICs were all above 128 μg/mL, indicating specific activity against H. pylori. frontiersin.org This specificity is advantageous as it suggests a lower likelihood of disrupting the broader gut microbiome. Furthermore, H. pylori showed difficulty in developing resistance to the phillygenin derivative compared to conventional antibiotics like metronidazole. frontiersin.org
Table 6: Antimicrobial Activity of a Phillygenin Derivative (PHI-Der)
| Microorganism | Activity Metric (MIC) | Key Findings |
| Helicobacter pylori (18 strains) | 8–32 μg/mL frontiersin.org | - Effective against sensitive and resistant strains. frontiersin.org- Low potential for resistance development. frontiersin.org |
| Non-H. pylori strains (20 total) | >128 μg/mL frontiersin.org | - Demonstrates narrow-spectrum antibacterial activity. frontiersin.org |
Activity against Specific Pathogens (e.g., Helicobacter pylori)
Phillygenin has demonstrated notable antibacterial activity against Helicobacter pylori (H. pylori), a bacterium linked to various gastric diseases. Studies have shown that phillygenin can inhibit both sensitive and drug-resistant strains of H. pylori. The minimal inhibitory concentration (MIC) for 18 different H. pylori strains was found to be in the range of 16–32 μg/ml. nih.gov For the H. pylori G27 strain, the minimum bactericidal concentration (MBC) was determined to be 128 μg/ml. nih.govresearchgate.net Research indicates that the bactericidal effect is dependent on both concentration and time. nih.govresearchgate.net
The mechanism behind phillygenin's action against H. pylori involves the inhibition of biofilm formation and the induction of ATP leakage from the bacterial cells. nih.govresearchgate.net Biofilm formation is a critical factor in the drug resistance of H. pylori. nih.gov Phillygenin has been shown to inhibit approximately 50% of biofilm growth at a concentration eight times its MIC. nih.gov This inhibitory effect on biofilms is associated with the regulation of the spoT and Hp1174 genes. nih.gov Furthermore, phillygenin can cause ATP leakage, which disrupts the energy metabolism of the bacterium, leading to cell death. nih.govresearchgate.net
Additional mechanisms include the downregulation of genes related to acid resistance, virulence, and drug efflux, which further weakens the pathogen. nih.govresearchgate.net A demethylated hydroxylated derivative of phillygenin (PHI-Der) has also been developed, showing an enhanced antibacterial effect against H. pylori, with MIC values ranging from 8–32 μg/mL, representing a two- to eight-fold increase in activity compared to the parent compound. frontiersin.org
| Parameter | Value | Strains Tested |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 16–32 μg/ml | 18 H. pylori strains (including sensitive and resistant) |
| Minimum Bactericidal Concentration (MBC) | 128 μg/ml | H. pylori G27 |
Role in Metabolic Regulation
Phillygenin has been identified as a potential regulator of various metabolic processes. Its bioactivities include anti-obesity and anti-inflammatory effects, which are closely linked to its influence on key signaling pathways involved in metabolism. rsc.orgresearchgate.net
Phillygenin has been shown to influence glucose metabolism primarily by inhibiting the Akt signaling pathway. rsc.orgresearchgate.net Akt, also known as protein kinase B, is a crucial node in pathways that regulate glucose homeostasis. Research has demonstrated that phillygenin can reduce the phosphorylation of Akt at both the Thr308 and Ser473 sites in a dose-dependent manner. rsc.org
The inhibition of Akt activation by phillygenin has downstream consequences for glucose metabolic parameters. One of the key downstream targets of Akt is glycogen (B147801) synthase kinase 3β (GSK3β). By inhibiting Akt, phillygenin also reduces the phosphorylation of GSK3β. rsc.org This modulation of the Akt/GSK3β pathway affects cellular glucose uptake. In studies using HEK 293T cells, treatment with phillygenin resulted in the inhibition of glucose consumption. rsc.org These findings suggest that phillygenin's ability to regulate glucose metabolic parameters stems from its targeted inhibition of the Akt signaling pathway. rsc.orgresearchgate.net
| Target Protein | Effect of Phillygenin | Signaling Pathway | Resulting Metabolic Influence |
|---|---|---|---|
| Akt (Protein Kinase B) | Inhibits phosphorylation | PI3K-Akt | Modulation of downstream metabolic processes |
| GSK3β | Reduces phosphorylation | Akt/GSK3β | Influence on glucose homeostasis |
| - | Inhibits glucose uptake | - | Decreased cellular glucose consumption |
The metabolic regulatory functions of phillygenin extend to potential anti-obesity effects. rsc.orgresearchgate.net The compound's bioactivity in this area is linked to its broader influence on metabolic health, including the regulation of glucose and inflammation. rsc.org The use of Forsythia leaves, a source of phillygenin, in health products for weight management points to the traditional recognition of its metabolic benefits. rsc.org
Preclinical evidence suggests that the anti-obesity activity of phillygenin is connected to its modulation of the Akt signaling pathway, which is a critical regulator of processes that can contribute to obesity when dysregulated. rsc.orgresearchgate.net While direct, extensive preclinical models detailing phillygenin's anti-obesity mechanisms are still emerging, its established role in influencing metabolic parameters provides a strong basis for its potential in this area. rsc.orgrsc.org
Biosynthetic Pathways and Synthetic Methodologies for Phillygenin
Elucidation of Natural Biosynthesis Pathways
The natural production of phillygenin is a complex process originating from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of lignans (B1203133) like phillygenin involves a series of enzymatic steps that start with the amino acid phenylalanine.
The journey begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . nih.gov This is a critical entry point into the phenylpropanoid pathway. Following this, a series of hydroxylation and methylation reactions occur, involving enzymes such as coumarate 3-hydroxylase (C3H) and caffeoyl-CoA O-methyltransferase (CCoAOMT) , to produce key intermediates like ferulic acid. nih.govresearchgate.net These intermediates are then activated to their corresponding CoA thioesters by 4-coumarate CoA ligase (4CL) . nih.gov
The pathway then proceeds towards the formation of monolignols, with cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) playing pivotal roles in the reduction of the activated acid to an alcohol, yielding coniferyl alcohol. nih.gov Coniferyl alcohol serves as the direct precursor for a vast array of lignans, including phillygenin.
The dimerization of two coniferyl alcohol molecules is a key step, guided by dirigent proteins (DIR) , which control the stereochemistry of the resulting lignan (B3055560). nih.govresearchgate.net This reaction leads to the formation of (+)-epipinoresinol. nih.govfrontiersin.org Finally, the conversion of (+)-epipinoresinol to phillygenin is accomplished through the action of a specific O-methyltransferase (OMT) , which catalyzes the methylation of a hydroxyl group on the aromatic ring. nih.govresearchgate.netfrontiersin.org Phillygenin can be further glycosylated by UDP-glycosyltransferase (UGT) to form its glycoside, phillyrin (B1677687). nih.govresearchgate.net
Key Enzymes in the Biosynthesis of Phillygenin:
| Enzyme | Abbreviation | Role in the Pathway |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway. nih.gov |
| Coumarate 3-hydroxylase | C3H | Involved in the hydroxylation of intermediates. nih.gov |
| 4-coumarate CoA ligase | 4CL | Activates cinnamic acid derivatives. nih.gov |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Catalyzes methylation reactions. nih.gov |
| Cinnamoyl-CoA reductase | CCR | Reduces activated acids to aldehydes. nih.gov |
| Cinnamyl alcohol dehydrogenase | CAD | Reduces aldehydes to alcohols, forming coniferyl alcohol. nih.gov |
| Dirigent protein | DIR | Directs the stereospecific dimerization of coniferyl alcohol. nih.govresearchgate.net |
| O-methyltransferase | OMT | Catalyzes the final methylation step to form phillygenin. nih.govresearchgate.netfrontiersin.org |
| UDP-glycosyltransferase | UGT | Glycosylates phillygenin to form phillyrin. nih.govresearchgate.net |
Chemical Synthesis Strategies for Phillygenin and its Analogues
The chemical synthesis of phillygenin and its derivatives is crucial for obtaining larger quantities of the compound for research and for creating novel analogues with potentially improved properties. Several synthetic strategies have been developed, often focusing on the construction of the core furofuran lignan skeleton and the introduction of the appropriate functional groups.
One common approach involves the glycosylation of phillygenin to produce phillyrin. This typically involves reacting phillygenin, the glycosyl acceptor, with a suitable glycosyl donor in the presence of a catalyst. google.comepo.org For instance, a method has been described that uses 2,3,4,6-tetra-O-benzoyl-D-glucopyranosyl trichloroacetimidate (B1259523) as the glycosyl donor and a Lewis acid catalyst like silver trifluoromethanesulfonate (B1224126) to achieve glycosylation. google.com The subsequent deprotection of the acyl groups yields phillyrin. google.comepo.org
The total synthesis of phillygenin itself has also been a subject of research, although detailed routes are less commonly reported in readily available literature. These syntheses would necessarily involve the stereocontrolled construction of the complex furofuran ring system.
Furthermore, synthetic efforts have been directed towards the creation of phillygenin analogues to explore their biological activities. For example, a demethylated and hydroxylated derivative of phillygenin was synthesized by treating phillygenin with boron tribromide. frontiersin.org This modification aimed to enhance its antibacterial properties. Another approach involved the synthesis of an alkylated phillygenin probe to identify its cellular targets, demonstrating the utility of chemical synthesis in elucidating the mechanism of action of natural products. rsc.orgrsc.org
Structural Modification and Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of phillygenin relates to its biological activity. By systematically modifying the phillygenin scaffold and evaluating the biological effects of the resulting analogues, researchers can identify key structural features responsible for its therapeutic properties.
Several studies have begun to shed light on the SAR of phillygenin. For instance, the modification of the substituent groups on the aromatic rings has been shown to impact its biological activity. A study on a demethylated and hydroxylated derivative of phillygenin revealed that these changes led to a two- to eight-fold increase in its antibacterial activity against Helicobacter pylori compared to the parent compound. frontiersin.org This suggests that the presence and position of hydroxyl and methoxy (B1213986) groups are critical for its antibacterial potency.
In another study focused on anti-inflammatory effects, an alkylated phillygenin analogue was synthesized to serve as a chemical probe. rsc.orgrsc.org The fact that this modified compound retained its inhibitory activity on NF-κB indicates that modifications at that particular position are tolerated without loss of this specific biological function. rsc.org This is valuable information for designing derivatives with additional functionalities, such as fluorescent tags for imaging or affinity labels for target identification.
While these studies provide initial insights, a more comprehensive SAR profile for phillygenin is still under development. Future research will likely focus on a broader range of structural modifications, including alterations to the furofuran core and the stereochemistry of the molecule, to fully map the structural requirements for its diverse biological activities, such as its antioxidant and anti-inflammatory effects. caymanchem.comresearchgate.net
Pharmacokinetic and Metabolic Investigations of Phillygenin
Analysis of Absorption and Bioavailability Profiles
Phillygenin, a key bioactive lignan (B3055560) found in Forsythia suspensa and Osmanthus fragrans, has been the subject of various pharmacokinetic studies to determine its absorption and bioavailability. nih.govsci-hub.se Research indicates that phillygenin generally exhibits rapid absorption following oral administration. nih.govresearchgate.net
In mice, phillygenin was found to be efficiently absorbed after oral administration, demonstrating an oral bioavailability of 56.4%. nih.govresearchgate.netnih.gov This suggests a significant portion of the compound enters systemic circulation. However, the inherent poor water solubility and low oral bioavailability of phillygenin have been noted as limiting factors for its development and application. sci-hub.senih.gov To address this, formulation strategies such as self-microemulsifying drug delivery systems (SMEDDS) have been explored. researchgate.netnih.gov Studies have shown that a phillygenin-loaded SMEDDS can significantly enhance its oral bioavailability, with one study reporting a relative bioavailability of 588.7% compared to a phillygenin suspension in rats. researchgate.netnih.gov This improvement is attributed to the small droplet size of the microemulsion, which promotes a larger interfacial surface area and enhances the rate of drug dissolution. mdpi.comresearchgate.net
Pharmacokinetic studies in rats have shown that phillygenin follows first-order kinetics. nih.govchemfaces.comresearchgate.net The absorption of phillygenin appears to be linear across different dosages, as evidenced by a proportional increase in the area under the curve (AUC) with increasing doses. chemfaces.comresearchgate.net The peak plasma concentration is typically reached within 30 minutes in mice, indicating rapid absorption. nih.govresearchgate.netresearchgate.net
Table 1: Oral Bioavailability of Phillygenin in Animal Models
| Species | Formulation | Oral Bioavailability | Reference |
| Mouse | Standard | 56.4% | nih.govresearchgate.netnih.gov |
| Rat | Suspension | Baseline | researchgate.netnih.gov |
| Rat | SMEDDS | 588.7% (relative to suspension) | researchgate.netnih.gov |
Characterization of Distribution and Elimination Kinetics
Following absorption, phillygenin undergoes rapid distribution and elimination. nih.govchemfaces.comresearchgate.net Plasma concentration-time curves in rats demonstrate a swift distribution phase, followed by a quick elimination of the compound. chemfaces.com
The elimination half-life (t1/2) of phillygenin in rats has been reported to be short, around 6 minutes, across various intravenous doses. chemfaces.comresearchgate.net This rapid elimination suggests that the compound does not persist in the systemic circulation for an extended period. The clearance of phillygenin from the body is also relatively fast, consistent with its short half-life.
Studies on the interaction of phillygenin with plasma proteins have shown that it binds to human serum albumin (HSA). chemfaces.comnih.gov The binding mechanism is considered to be a static quenching process. chemfaces.comnih.gov Molecular docking studies have indicated that phillygenin binds to the IIIA domain of HSA's hydrophobic pocket primarily through hydrogen and ionic bonds. chemfaces.comnih.gov This interaction can influence the distribution and availability of free phillygenin in the body. The binding constant (Ka) has been determined at different temperatures, showing a strong interaction. chemfaces.comnih.gov The presence of certain metal ions and ethanol (B145695) can decrease the binding affinity of phillygenin to HSA. chemfaces.comnih.govharvard.edu
Table 2: Elimination Half-Life of Phillygenin in Rats
| Dose (mg/kg, i.v.) | Mean t1/2 (minutes) | Reference |
| 1.4 | 6.02 | chemfaces.com |
| 2.8 | 5.62 | chemfaces.com |
| 5.6 | 5.79 | chemfaces.com |
Identification and Profiling of Metabolites
The metabolism of phillygenin involves biotransformation into various metabolites. Research has identified several metabolites in animal models, primarily through the analysis of urine and plasma. nih.govnih.gov
In mice, two main metabolites have been identified in urine: hydroxylated phillygenin and dimethylated phillygenin. nih.govresearchgate.netnih.gov These findings are based on the mass-to-charge ratio (m/z) of the parent compound and its metabolites detected using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The protonated molecular ions [M-H]⁻ at m/z 371, 387, and 357 were detected, corresponding to phillygenin and its two metabolites. nih.gov
The biotransformation of phillyrin (B1677687), the glycoside of phillygenin, has also been studied, revealing that it undergoes extensive hydrolysis to form phillygenin, which is then further metabolized. researchgate.netnih.govresearchgate.net A comprehensive study on phillyrin metabolism in rats identified a total of 34 metabolites, comprising 30 phase I and 4 phase II metabolites. researchgate.net The primary biotransformation pathways for phillyrin were identified as hydrolysis, oxidation, and sulfation. researchgate.net This suggests that phillygenin itself is a substrate for further metabolic reactions.
Metabolomic analysis techniques, such as UPLC-ESI-QQQ-MS/MS, have been utilized to study the metabolic profile of constituents in Forsythia suspensa, including phillygenin and its related compounds. plos.org These advanced analytical methods are crucial for identifying and quantifying metabolites, providing a deeper understanding of the metabolic fate of phillygenin in the body. mdpi.comfrontiersin.org
Table 3: Identified Metabolites of Phillygenin
| Metabolite | Biological Matrix | Animal Model | Reference |
| Hydroxylated phillygenin | Urine | Mouse | nih.govresearchgate.netnih.gov |
| Dimethylated phillygenin | Urine | Mouse | nih.govresearchgate.netnih.gov |
Enzyme Interactions and Biotransformation Pathways
The biotransformation of phillygenin is mediated by various drug-metabolizing enzymes, primarily cytochrome P450 (CYP450) and UDP-glucuronosyltransferases (UGTs). nih.govnih.govfrontiersin.org
Phillygenin has been shown to inhibit cytochrome P450 2E1 (CYP2E1). nih.govresearchgate.netnih.gov This inhibition is considered to contribute to its hepatoprotective effects. nih.govnih.gov The CYP450 enzyme system is a major pathway for the metabolism of a wide range of xenobiotics, and interactions with these enzymes can significantly affect the pharmacokinetics of co-administered drugs. aumet.commedicineslearningportal.orgnih.gov The biotransformation of many natural products is influenced by gut microbes, which can perform reactions like methylation and demethylation. frontiersin.org
Glucuronidation, a major phase II metabolic pathway, is catalyzed by UGTs and plays a crucial role in the detoxification and elimination of various compounds by making them more water-soluble. frontiersin.orgfrontiersin.orgnih.govnih.gov Phillyrin, the glycoside of phillygenin, undergoes extensive sulfation catalyzed by enzymes like sulfotransferase 1A1 (SULT1A1) and UDP-glucuronosyltransferase 1A8 (UGT1A8). researchgate.net While direct studies on the specific UGT isoforms involved in phillygenin metabolism are less detailed, the general importance of UGTs in the metabolism of phenolic compounds suggests their involvement. frontiersin.orgnih.gov UGTs are expressed in various tissues, including the liver, kidney, and gastrointestinal tract, which are key sites of drug metabolism. nih.govxenotech.com
The interaction of phillygenin with these enzyme systems highlights the potential for drug-drug interactions and explains the pathways leading to its clearance from the body.
Systemic Clearance and Tissue Disposition Research
Research on the systemic clearance and tissue disposition of phillygenin indicates rapid clearance from the plasma and distribution to various tissues. chemfaces.comresearchgate.net
Pharmacokinetic studies in rats have demonstrated that phillygenin exhibits a rapid elimination rate. chemfaces.comresearchgate.net The mean residence time (MRT) and clearance (CL) values obtained from these studies support the observation of rapid systemic clearance. mdpi.com
Advanced Research Methodologies and Future Directions in Phillygenin Studies
Utilization of Network Pharmacology for Polypharmacology Insights
The concept of "one drug, one target" is often insufficient to explain the therapeutic efficacy of many compounds, especially those derived from traditional medicine. nih.gov Network pharmacology offers a powerful alternative by embracing the principle of polypharmacology—the idea that a single compound can interact with multiple targets. mdpi.comresearchgate.net
This approach constructs complex networks of interactions between drugs, targets, and diseases, providing a holistic view of a compound's mechanism of action. nih.govresearchgate.net For phillygenin, network pharmacology has been used to predict potential targets and to understand its multi-pronged effects on various diseases. researchgate.neteurekaselect.comeurekaselect.com By analyzing the intricate web of connections, researchers can identify key signaling pathways and biological processes that are modulated by phillygenin. nih.gov This methodology is particularly well-suited for traditional Chinese medicine, where complex formulas with multiple active ingredients are common. nih.gov
For example, a network pharmacology study might reveal that phillygenin targets multiple proteins within the NF-κB and PI3K/AKT signaling pathways, explaining its potent anti-inflammatory effects observed in various studies. eurekaselect.comeurekaselect.com
Development and Application of Molecular Probes for Target Engagement
Identifying the direct molecular targets of a small molecule like phillygenin is a critical step in understanding its biological activity. The development and application of molecular probes have become an invaluable tool in this endeavor. These probes are typically modified versions of the parent compound, often with an attached "tag" (like an alkyne group) that allows for the capture and identification of binding partners. researchgate.net
Researchers have successfully synthesized alkynyl-modified phillygenin probes to "fish" for its protein targets within a cellular lysate. researchgate.net This chemical biology approach has led to the identification of proteins such as PLCβ3 and Akt as direct targets of phillygenin. researchgate.net Subsequent experiments can then validate these interactions and elucidate the functional consequences of phillygenin binding to these targets. researchgate.net This method provides direct evidence of target engagement, moving beyond predictive models to concrete experimental validation. researchgate.net
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods play a crucial role in modern drug discovery and development, and the study of phillygenin is no exception. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools that provide insights into how phillygenin interacts with its target proteins at an atomic level. nih.govfrontiersin.org
Molecular docking predicts the preferred orientation of a ligand (phillygenin) when bound to a receptor (a target protein). mdpi.com This technique has been used to predict the binding of phillygenin to various targets, such as Toll-like receptor 4 (TLR4) and DNA topoisomerase II alpha (TOP2A). nih.govspandidos-publications.com The docking score provides an estimation of the binding affinity. nih.gov
Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the ligand-protein complex over time. nih.govfrontiersin.org This provides a more dynamic and realistic view of the interaction, helping to assess the stability of the binding pose predicted by docking. frontiersin.org MD simulations have been used to validate the stable binding of phillygenin to its targets, providing further confidence in the predicted interactions. researchgate.net
Translational Research Perspectives and Clinical Development Potential
Phillygenin, a lignan (B3055560) compound, has demonstrated a wide array of pharmacological activities in preclinical studies, positioning it as a promising candidate for future therapeutic applications. eurekaselect.comresearchgate.net The journey from a laboratory discovery to a clinically approved treatment, however, is fraught with challenges. This section explores the translational perspectives of phillygenin, including the bridge from preclinical evidence to potential clinical use, the hurdles in its clinical development, and future strategies that could facilitate its therapeutic application.
Bridging Preclinical Evidence to Clinical Applications
Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application in human health. For phillygenin, a substantial body of preclinical evidence highlights its potential for treating a variety of chronic diseases. researchgate.net Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways. eurekaselect.comresearchgate.net
The compound has shown strong anti-inflammatory, anticancer, antioxidant, and antifibrotic properties in numerous studies. researchgate.netnih.gov The molecular mechanisms underlying these effects involve the regulation of key signaling pathways such as NF-κB, PI3K/AKT, MAPK, and JAK/STAT. eurekaselect.comresearchgate.net For instance, phillygenin has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation, in various cell models, suggesting its potential use in inflammatory conditions like osteoarthritis and neuropathic pain. eurekaselect.comscielo.org Its ability to suppress tumor growth and metastasis in preclinical models of osteosarcoma and non-small cell lung cancer points towards its potential as an anticancer agent. eurekaselect.com Furthermore, its hepatoprotective effects, demonstrated by its ability to inhibit the activation of hepatic stellate cells, suggest a therapeutic role in liver fibrosis. nih.gov
These multi-targeted capabilities make phillygenin a valuable scaffold for developing novel drugs, potentially offering enhanced efficacy and reduced side effects compared to single-target agents. researchgate.net The transition to clinical applications requires leveraging this extensive preclinical data to design robust clinical trials that can validate these findings in human subjects. eurekaselect.comresearchgate.net
Table 1: Summary of Preclinical Evidence for Phillygenin
| Therapeutic Area | Preclinical Findings | Key Molecular Targets/Pathways | Potential Clinical Application |
| Inflammation | Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO). scielo.org Attenuates cartilage destruction in osteoarthritis models. researchgate.net | NF-κB, PI3K/Akt, TLR4/MyD88 eurekaselect.comscielo.org | Osteoarthritis, Rheumatoid Arthritis, Neuropathic Pain |
| Cancer | Inhibits proliferation, induces apoptosis, and suppresses metastasis in various cancer cell lines (e.g., osteosarcoma, pancreatic, non-small cell lung cancer). eurekaselect.comtandfonline.com | PI3K/Akt, JAK/STAT, AMPK/ERK/NF-κB, MELK eurekaselect.comtandfonline.com | Adjuvant therapy for various cancers |
| Liver Disease | Inhibits hepatic stellate cell activation and reduces liver fibrosis. nih.govresearchgate.net | TGF-β/Smads, Wnt/β-catenin eurekaselect.com | Liver Fibrosis, Chronic Hepatitis |
| Neurological Disorders | Reduces neuropathic pain in rat models. scielo.org Inhibits glutamate (B1630785) release from nerve terminals. mdpi.com | TLR4/MyD88/NF-κB, Ca v 2.2 Calcium Channels scielo.orgmdpi.com | Neuropathic Pain, Neurodegenerative Diseases |
| Metabolic Disease | Influences glucose metabolic parameters. rsc.org | Akt, GSK3β rsc.org | Metabolic Syndrome, Type 2 Diabetes |
Challenges and Strategies in Clinical Translation
Despite the promising preclinical data, the clinical development of phillygenin faces significant hurdles, many of which are common to natural products. frontiersin.org A primary challenge is its poor aqueous solubility and low oral bioavailability, which restricts its development and clinical application. rsc.orgmdpi.comnih.gov These physicochemical properties can lead to insufficient drug concentration at the target site, thereby limiting therapeutic efficacy.
Furthermore, the complex mechanisms of action, while advantageous for treating multifactorial diseases, can complicate the identification of specific biomarkers for monitoring therapeutic response in clinical trials. frontiersin.orgmdpi.com The lack of standardized, large-scale production methods and the potential for batch-to-batch variability in extracts from natural sources also pose significant challenges for manufacturing and quality control. frontiersin.orgnih.gov Translating findings from animal models to humans is another critical step where many drug candidates fail due to differences in physiology and metabolism.
To overcome these obstacles, several strategies are being explored. The development of advanced drug delivery systems and the synthesis of more potent and soluble derivatives are key approaches to improving phillygenin's pharmacokinetic profile. frontiersin.orgnih.gov Establishing standardized laboratory procedures for extraction, processing, and data analysis is crucial for ensuring consistency and reliability. mdpi.com Rigorous, well-designed preclinical studies that include pharmacokinetic and toxicological assessments are necessary to provide a solid foundation for initiating clinical trials. eurekaselect.com
Table 2: Challenges and Strategies in Phillygenin's Clinical Translation
| Challenge | Description | Strategy |
| Poor Bioavailability | Low water solubility and poor absorption in the gastrointestinal tract limit systemic exposure. mdpi.comnih.gov | Development of novel drug delivery systems (e.g., SMEDDS, exosomes); synthesis of more soluble derivatives. nih.govmdpi.com |
| Complexity of Action | Multi-target effects make it difficult to define precise mechanisms and identify specific biomarkers. researchgate.netfrontiersin.org | Systems biology approaches to elucidate dominant pathways; identification of pharmacodynamic markers for clinical trials. mdpi.com |
| Manufacturing & Quality Control | Difficulty in large-scale, standardized production from natural sources. frontiersin.org | Development of efficient and selective extraction technologies; implementation of robust quality control measures. frontiersin.org |
| Translational Gap | Animal model findings may not always predict human efficacy and safety. | Use of human cell-based assays and more predictive animal models; carefully designed Phase I clinical trials. researchgate.net |
Development of Phillygenin-Based Derivatives and Drug Delivery Systems
To address the limitations of naturally occurring phillygenin, researchers are actively developing derivatives and novel drug delivery systems to enhance its therapeutic potential. researchgate.net
One approach involves the chemical modification of the phillygenin structure. For example, a demethylated and hydroxylated derivative of phillygenin (PHI-Der) was synthesized and showed significantly improved antibacterial activity against Helicobacter pylori. nih.gov This derivative exhibited a 2- to 8-fold increase in activity compared to the parent compound and was effective in reducing bacterial colonization and inflammation in vivo. nih.govresearchgate.net The polar functional groups on the phillygenin molecule allow for such structural modifications, opening avenues for creating new chemical entities with improved properties. researchgate.net
Another major strategy is the encapsulation of phillygenin into advanced drug delivery systems. Self-microemulsifying drug delivery systems (SMEDDS) have been developed to improve the oral bioavailability of phillygenin. mdpi.comnih.gov One optimized PG-SMEDDS formulation, consisting of Labrafil M1944CS, Cremophor EL, and polyethylene (B3416737) glycol 400, created uniform droplets with a size of about 40 nm. mdpi.comnih.gov In vivo pharmacokinetic studies in rats demonstrated that this SMEDDS formulation increased the relative oral bioavailability of phillygenin by 588.7% compared to a suspension of the free compound. mdpi.comnih.gov
More recently, milk-derived exosomes have been used as nanocarriers for targeted delivery. nih.gov A system termed PHI-HA-mEXO was developed, where phillygenin was encapsulated in milk exosomes that were surface-modified with hyaluronic acid (HA). nih.govrsc.org Since the HA receptor, CD44, is overexpressed on activated hepatic stellate cells (aHSCs) during liver fibrosis, this system allows for targeted delivery of phillygenin to the site of injury. nih.gov In vitro and in vivo experiments confirmed that PHI-HA-mEXO could effectively alleviate liver fibrosis by inducing the death of aHSCs. nih.gov However, further pharmacokinetic and dose-response studies are needed before clinical application. nih.gov
Table 3: Examples of Phillygenin Derivatives and Delivery Systems
| Approach | System/Derivative Name | Key Features | Reported Improvement |
| Chemical Derivative | PHI-Der (demethylated hydroxylated phillygenin) | Increased polarity and modified structure. nih.gov | 2-8 times higher in vitro activity against H. pylori than phillygenin. nih.govresearchgate.net |
| Lipid-Based Delivery | PG-SMEDDS (Phillygenin-loaded Self-Microemulsifying Drug Delivery System) | Forms a microemulsion in the GI tract, enhancing solubility and absorption. mdpi.com | 588.7% relative oral bioavailability in rats compared to phillygenin suspension. mdpi.comnih.gov |
| Targeted Nanocarrier | PHI-HA-mEXO (Phillygenin-Hyaluronic Acid composite milk-derived exosomes) | Milk exosomes surface-conjugated with Hyaluronic Acid for targeting CD44 receptors. nih.gov | Targeted delivery to and induction of cell death in activated hepatic stellate cells, alleviating liver fibrosis. nih.gov |
Future Clinical Trial Design and Patient Population Selection
The successful translation of phillygenin into a clinical therapeutic requires carefully designed clinical trials. eurekaselect.comresearchgate.net The design of these trials, including the selection of an appropriate patient population, will be guided by the extensive preclinical evidence. quantics.co.uk
For inflammatory conditions like osteoarthritis , a randomized, placebo-controlled trial could be designed. scispace.com The study population would consist of patients diagnosed with moderate-to-severe osteoarthritis. quantics.co.uk Key outcome measures would include changes in pain scores (e.g., WOMAC score), improvements in joint function, and changes in biomarkers of inflammation and cartilage degradation. bohrium.com
In the context of liver fibrosis , clinical trials could enroll patients with chronic liver disease at risk of progression. nih.gov A randomized controlled trial might compare a phillygenin-based therapy against the current standard of care. mdpi.com Endpoints could include non-invasive markers of fibrosis (e.g., liver stiffness measurement by transient elastography) and changes in liver enzyme levels.
The initial phase of clinical development (Phase I) would focus on safety and pharmacokinetics in healthy volunteers or in the target patient population, especially for oncology indications. quantics.co.uk Subsequent phases (Phase II and III) would evaluate efficacy and further establish the safety profile in larger, well-defined patient groups. ontotext.comalphaclinicaldevelopments.com The use of Key Opinion Leaders (KOLs) and focus groups could help refine participant selection criteria and ensure the study's relevance. alphaclinicaldevelopments.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying Phillygenin in plant extracts?
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) is widely used for identification and quantification due to its sensitivity and specificity. Structural confirmation can be achieved via Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, to resolve stereochemical features . For reproducibility, ensure calibration with certified reference standards and validate methods using spike-recovery experiments .
Q. How can researchers isolate Phillygenin from natural sources while preserving its bioactive properties?
Column chromatography with silica gel or Sephadex LH-20 is commonly employed, followed by recrystallization. Solvent selection (e.g., methanol or ethanol) must balance yield and stability, as Phillygenin is heat-stable but sensitive to prolonged light exposure. Purity assessment via HPLC and TLC is critical . Preclinical studies should adhere to NIH guidelines for reporting experimental conditions to ensure replicability .
Q. What in vitro assays are suitable for preliminary screening of Phillygenin’s anti-inflammatory activity?
Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure nitric oxide (NO) inhibition, as Phillygenin exhibits IC values in this system . Include positive controls (e.g., dexamethasone) and validate results with ELISA for cytokine profiling (TNF-α, IL-6). Statistical analysis (ANOVA with post-hoc tests) is essential to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in Phillygenin’s reactive oxygen species (ROS) modulation reported across studies?
Contradictions may arise from cell-type specificity (e.g., cancer vs. normal cells) or assay conditions (e.g., DMSO concentration affecting solubility). Design dose-response experiments across multiple cell lines, using fluorescent probes (e.g., DCFH-DA for ROS detection) and parallel assays (e.g., SOD activity). Cross-validate findings with transcriptomic analysis (e.g., Nrf2 pathway genes) . Synthesize data using frameworks like PICO to isolate variables .
Q. What strategies optimize the synthesis of Phillygenin derivatives to enhance bioavailability without compromising activity?
Employ structure-activity relationship (SAR) studies focusing on substituents at the lignan core. Semi-synthetic approaches (e.g., methylation of phenolic groups) can improve metabolic stability. Characterize derivatives via LC-MS/MS and assess pharmacokinetics in rodent models. Use molecular docking to predict interactions with targets like NF-κB . Document synthetic protocols rigorously to meet journal reproducibility standards .
Q. How should in vivo studies be designed to evaluate Phillygenin’s hepatoprotective effects while minimizing confounding variables?
Use standardized animal models (e.g., CCl-induced liver injury in rats) with matched age/weight cohorts. Administer Phillygenin via oral gavage at physiologically relevant doses (based on in vitro IC). Include histopathology, serum ALT/AST levels, and hepatic glutathione assays. Randomize groups and blind assessments to reduce bias. Ethical approval and compliance with ARRIVE guidelines are mandatory .
Q. What computational methods are effective for elucidating Phillygenin’s interaction with multi-drug resistance proteins?
Molecular dynamics (MD) simulations and free-energy calculations (e.g., MM-PBSA) can map binding affinities to targets like P-glycoprotein. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic datasets (e.g., GEO) to identify co-regulated pathways .
Methodological Considerations
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use systematic reviews to contextualize conflicting results .
- Experimental Reproducibility : Detailed protocols must include solvent purity, equipment specifications (brand/model), and statistical power calculations .
- Ethical Compliance : For preclinical studies, document IACUC approval and adhere to NIH reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
